molecular formula C20H15ClN2O5 B3036771 3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide CAS No. 400078-84-4

3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B3036771
CAS RN: 400078-84-4
M. Wt: 398.8 g/mol
InChI Key: ZREOBHNGNCQHLO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C20H15ClN2O5 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, related to the compound , was developed. This method involves a one-pot three-step process starting from 1,3-cyclohexanediones, and has been utilized for generating a 55-compound library. This synthesis is noteworthy due to the presence of a 2-pyrone scaffold in these chromenes, a feature common in many biologically active compounds (Vodolazhenko et al., 2012).

Metabolism Studies

KR-31831, a novel antiangiogenic agent which shares a similar structural component with the specified compound, underwent metabolism studies in rats. This research provided insights into the metabolic pathways and potential metabolites of such compounds, enhancing the understanding of their biotransformation in vivo (Kim et al., 2005).

Structural and Interaction Analysis

In a study focusing on new 4,5-dihydropyrazolylthiazole–coumarin hybrids, researchers investigated the noncovalent interactions and binding motifs within these compounds. The findings are relevant for understanding the interactions and binding patterns of similar compounds, including those with 2H-chromen structures (Madni et al., 2020).

Biological Activity

Several studies have explored the biological activities of compounds with structural similarities to the specified molecule. For instance, research on new coumarin derivatives, including those with a 2-oxo-2H-chromen-7-yl structure, demonstrated significant antimicrobial activities (Jadhav et al., 2009). Another study synthesized novel chromenone derivatives and evaluated their potential as anticancer agents, highlighting the therapeutic potentials of such structures (Ambati et al., 2017).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c1-10-17(18(23-28-10)11-5-2-3-6-13(11)21)19(25)22-14-9-12-15(24)7-4-8-16(12)27-20(14)26/h2-3,5-6,9H,4,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREOBHNGNCQHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCCC4=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-5-methyl-4-isoxazolecarboxamide

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